Hue Differentiation: Magenta vs. Blue vs. Red Among Azulene, 1-Carbaldehyde, and 1,3-Dicarbaldehyde
Azulene-1-carbaldehyde exhibits a magenta color that is visually and spectroscopically distinct from both parent azulene (deep blue) and azulene-1,3-dicarbaldehyde (red). This chromatic differentiation originates from substituent-induced modulation of the S2–S0 energy gap relative to S1–S0 [1]. The λmax of azulene-1-carbaldehyde in hexane is approximately 542 nm , positioning it between azulene (~580 nm, blue) and the 1,3-dicarbaldehyde (~480–500 nm, red/orange) [1].
| Evidence Dimension | Color and visible absorption maximum (λmax) |
|---|---|
| Target Compound Data | Magenta; λmax ≈ 542 nm in hexane |
| Comparator Or Baseline | Azulene: blue, λmax ~580 nm; Azulene-1,3-dicarbaldehyde: red, λmax ~480–500 nm |
| Quantified Difference | ~40–80 nm bathochromic or hypsochromic shift depending on comparator |
| Conditions | Solution in hexane; room temperature |
Why This Matters
For applications requiring non-overlapping absorption bands or specific colorimetric responses (e.g., pH sensors, optical filters, multiplexed assays), azulene-1-carbaldehyde provides a magenta absorption window unavailable from either azulene or the 1,3-dicarbaldehyde.
- [1] Liu, R.S.H.; Asato, A.E. Colorful Azulene and Its Equally Colorful Derivatives, J. Chem. Educ., 2002, 79(2), 183. View Source
